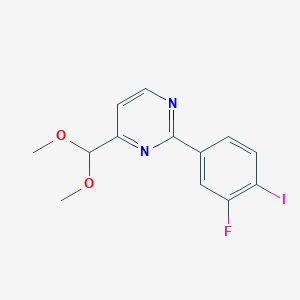

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine” seems to be a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several important biomolecules, including uracil, thymine, and cytosine, which are components of nucleic acids .

Molecular Structure Analysis

As a pyrimidine derivative, this compound likely has a planar, aromatic ring structure. The presence of fluorine and iodine atoms on the phenyl group could introduce interesting electronic effects, potentially making the compound more reactive .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the substituents and the nature of the dimethoxymethyl group. Fluorine and iodine are both halogens, and they could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用

Synthesis and Structural Characterization

The synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives has been explored, showcasing methods for modifying pyrimidine rings with fluoroalkyl groups. Such modifications can influence the electronic properties and reactivity of the compounds, making them useful for further chemical transformations (Krištafor et al., 2009). Another study focused on the stannylation reactions and cross-couplings in pyrimidines, highlighting the potential of pyrimidine derivatives for creating new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions (Majeed et al., 1989). These synthetic routes offer pathways for diversifying the functionalization of pyrimidine cores.

Antiviral Activity

Research into the modification of the pyrimidine nucleosides has led to the development of compounds with significant antiviral activity. For example, gem diether nucleosides, such as 5-(dimethoxymethyl)-2'-deoxyuridine, have been evaluated for their potential in treating orthopoxvirus infections, demonstrating the importance of pyrimidine modifications in medicinal chemistry (Fan et al., 2006).

Materials Science Applications

The structural parameters and electronic properties of thiopyrimidine derivatives have been studied, revealing their promise in nonlinear optics (NLO) and medicinal applications. These studies highlight the versatility of pyrimidine derivatives in various scientific and technological domains (Hussain et al., 2020).

Fluorescent Imaging

Pyrimidine derivatives have also found applications in fluorescent imaging. The development of solvatochromic fluorescent compounds based on 4-aminophthalimide derivatives attached to nucleosides demonstrates the utility of pyrimidine modifications for studying DNA-protein interactions (Riedl et al., 2012).

将来の方向性

特性

IUPAC Name |

4-(dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FIN2O2/c1-18-13(19-2)11-5-6-16-12(17-11)8-3-4-10(15)9(14)7-8/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNMALWLRETKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C2=CC(=C(C=C2)I)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6-Oxo-1H-pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2854446.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2,4-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2854449.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide](/img/structure/B2854458.png)

![1-{[(1-cyanocyclohexyl)carbamoyl]methyl}-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2854459.png)

![3'-(3-fluoro-4-methylphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2854462.png)